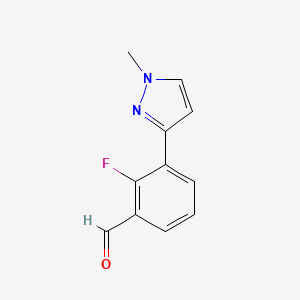
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an aromatic aldehyde compound featuring a fluorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Formation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, EtOH
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
Reduction: 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
Uniqueness
2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-5-10(13-14)9-4-2-3-8(7-15)11(9)12/h2-7H,1H3 |
InChI Key |
KOPOSRCPINBJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



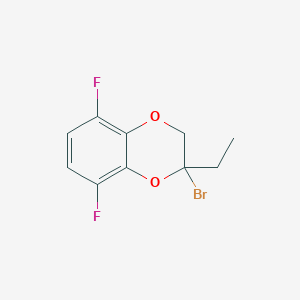
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)

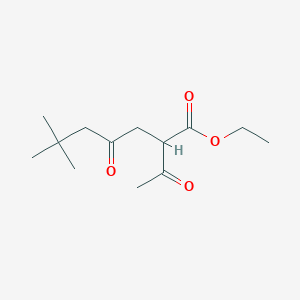
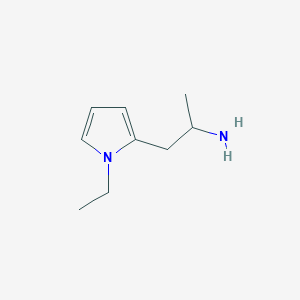
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
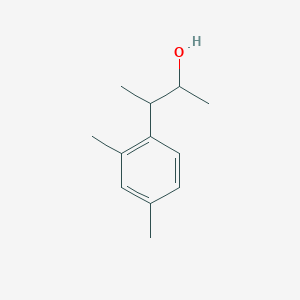
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)

![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
